N-(3-Hydroxypropyl)phthalimide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxypropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMILTTURCQDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236942 | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-44-3 | |
| Record name | 2-(3-Hydroxypropyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Hydroxypropyl)phthalimide | |
| Source | ChemIDplus | |
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| Record name | 883-44-3 | |
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| Record name | N-(3-Hydroxypropyl)phthalimide | |
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| Record name | N-(3-hydroxypropyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.756 | |
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| Record name | N-(3-Hydroxypropyl)phthalimide | |
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Synthetic Methodologies and Reaction Pathways of N 3 Hydroxypropyl Phthalimide
Established Synthetic Routes for N-(3-Hydroxypropyl)phthalimide
The synthesis of this compound can be achieved through several established methods, with the condensation of phthalic anhydride (B1165640) and propanolamine (B44665) being the most traditional approach. sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.com
The most common and direct synthesis of this compound involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol (propanolamine). sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.com This reaction is typically performed by heating the two reagents together, often at temperatures ranging from 160-180°C for several hours. sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.com Another variation involves refluxing a solution of phthalic anhydride and 3-aminopropanol in a solvent like dry toluene (B28343), using a Dean-Stark apparatus to remove the water formed during the reaction. prepchem.com This process drives the reaction towards completion, yielding the desired product. prepchem.com
The reaction proceeds through the nucleophilic attack of the amino group of propanolamine on one of the carbonyl carbons of phthalic anhydride. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered phthalimide (B116566) ring.
Table 1: Reaction Conditions for Condensation of Phthalic Anhydride with 3-Amino-1-propanol
| Reactants | Solvent | Temperature | Time | Yield | Reference |
| Phthalic anhydride, 3-aminopropanol | None | 160-180°C | 4 hours | Not specified | sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.com |
| Phthalic anhydride, 3-aminopropanol | Toluene | Reflux | 3 hours | 55% | prepchem.com |
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of phthalimide derivatives, including this compound, green chemistry approaches focus on using less hazardous solvents and reagents, and improving reaction efficiency. One such approach involves the use of high-temperature, high-pressure water/ethanol mixtures as the solvent for the condensation of o-phthalic acid and amines. researchgate.net This method has been shown to produce phthalimide compounds in good yields and high purity, often as pure crystals, due to the dehydrating effect and altered solvation properties of the solvent mixture under these conditions. researchgate.net For the reaction with 3-hydroxypropylamine, yields of up to 95% have been reported using a 1/1 v/v H₂O/EtOH mixture. researchgate.net
Solvent-free reactions, often assisted by microwave irradiation, represent another green synthetic route. niscpr.res.inresearchgate.net These methods can significantly reduce reaction times and eliminate the need for potentially harmful organic solvents. niscpr.res.in
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of N-substituted phthalimides, including derivatives of this compound, can be efficiently achieved using this technique. researchgate.net Microwave irradiation can rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. niscpr.res.in For instance, the reaction of phthalic anhydride with amino acids under solventless "dry" conditions using microwave irradiation has been shown to produce phthalimide derivatives in excellent yields and without racemization. niscpr.res.in While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the general applicability of this method to phthalimide synthesis suggests its potential for this specific compound. niscpr.res.inresearchgate.net However, it has been noted that for some reactions, such as the synthesis of glycidylphthalimide, microwave-assisted methods did not result in good yields. google.comgoogle.com
Advanced Synthetic Strategies Involving this compound as a Precursor
This compound is not only a synthetic target but also a versatile starting material for the preparation of more complex molecules. sigmaaldrich.comresearchgate.net
This compound serves as a standard or a building block in the synthesis of a variety of other phthalimide derivatives. sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.comscbt.com Its hydroxyl group provides a reactive site for further functionalization. For example, it can be used in the synthesis of hydrophilic phosphorylcholine-containing polymers. sigmaaldrich.comlookchem.comchemicalbook.inchemicalbook.com The phthalimide group itself can act as a protecting group for the amine, which can be later deprotected to yield a primary amine. This strategy is employed in multi-step syntheses of complex molecules. smolecule.com
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. This compound can be utilized as a substrate in such reactions. For instance, it has been used in a palladium-catalyzed multi-component reaction for the synthesis of diarylphosphinates, where it participated as the alcohol component, yielding the desired product in 83% yield. mdpi.com This demonstrates the utility of the hydroxyl group of this compound in transition metal-catalyzed transformations. mdpi.com While specific examples like the Heck or Suzuki reactions involving the aromatic part of this compound were not found, the general reactivity of aryl halides and related compounds in these reactions suggests potential applications.
Intramolecular Reductive Cyclization for Tricyclic Compound Formation
Intramolecular reductive couplings of phthalimide derivatives, such as this compound, offer a direct route to complex tricyclic structures. A notable example is the cobalt-catalyzed reductive alkoxylation, which can be adapted for intramolecular cyclization. rsc.org This process selectively functionalizes one of the carbonyl groups of the phthalimide ring, and when the N-substituent contains a hydroxyl group, as in this compound, an intramolecular reaction can occur. This leads to the formation of fused tricyclic compounds in a single step. rsc.org The use of a [Co(BF₄)₂·6H₂O/triphos] catalytic system is crucial for this transformation, proceeding under mild conditions without requiring external additives. rsc.org This methodology provides an efficient pathway to N-heterocyclic compounds that are of significant interest in pharmaceutical and materials science. rsc.org
Derivatization via N-Alkylation and N-Acylation Reactions
The derivatization of nitrogen-containing compounds through N-alkylation and N-acylation is a fundamental strategy in organic synthesis. For heterocycles like phthalimide, N-alkylation can be achieved using various methods, including the use of alkyl halides in the presence of a base. researchgate.net For instance, anilines and other nitrogen heterocycles are effectively N-alkylated with alkyl halides using a cesium fluoride-celite combination in acetonitrile. researchgate.net While direct N-alkylation of anilines can sometimes be difficult to control due to the increased nucleophilicity of the secondary amine product, specific conditions can be optimized. derpharmachemica.com
N-acylation is another key derivatization technique. For example, the synthesis of a tyrosinase inhibitor analogue has been achieved through a multi-step process involving phthalimide derivatives. acs.org These reactions are fundamental for modifying the structure and properties of the parent molecule, enabling the synthesis of a wide range of functional compounds.
Synthesis of Chiral N-(2,3-Dihydroxypropyl)arylamides from Phthalimido-Epoxide Precursors
Chiral N-(2,3-dihydroxypropyl)arylamides are valuable building blocks in medicinal chemistry. A highly enantioselective synthesis of these compounds has been developed starting from phthalimido-epoxide precursors. researchgate.net The key step in this two-step process is the ring-opening of a chiral epoxide by a nitrogen heterocyclic carbene (NHC), followed by a rearrangement to yield the target N-(2,3-dihydroxypropyl)arylamides in high yields and with excellent enantioselectivity. researchgate.net This method has been shown to proceed without any loss of chiral purity. The synthesis begins with the oxidative esterification of aryl aldehydes to form phthalimido-protected chiral hydroxypropyl benzoates. researchgate.net Deprotection of the phthalimide group, for example using methylamine, then yields the final chiral arylamide. researchgate.netbeilstein-journals.org
Preparation of Optically Active N-(3-Halo-2-hydroxypropyl)phthalimide and N-(2,3-Epoxypropyl)phthalimide
Optically active N-(3-halo-2-hydroxypropyl)phthalimides and their corresponding epoxides, N-(2,3-epoxypropyl)phthalimides, are crucial intermediates for the synthesis of pharmaceuticals and agrochemicals. wipo.intgoogle.com One efficient method involves the reaction of phthalimide with an optically active epihalohydrin in the presence of a tertiary amine to produce the N-(3-halo-2-hydroxypropyl)phthalimide. wipo.intgoogle.com This intermediate can then be treated with an alkali metal alkoxide to induce cyclization and form the desired optically active N-(2,3-epoxypropyl)phthalimide. wipo.intgoogle.com
Alternative procedures have also been developed. For instance, reacting phthalimide with an epihalohydrin in an organic solvent in the presence of an alkali metal carbonate, alkali metal hydrogencarbonate, or a quaternary ammonium (B1175870) salt can also yield N-(3-halo-2-hydroxypropyl)phthalimide. google.comepo.org This can be a one-pot synthesis where the intermediate is not isolated before cyclization with an alkali metal alkoxide. epo.org Another approach involves the reaction of an optically active 3-substituted 1-amino-2-propanol acid addition salt with phthalic anhydride in the presence of a base, followed by an epoxide cyclization reaction. googleapis.com
The synthesis of racemic N-(2,3-epoxypropyl)phthalimide can be achieved by reacting potassium phthalimide with epichlorohydrin. rsc.org Another method involves the condensation of phthalimide sodium salt with chloropropene, followed by an oxidation reaction with an aryl peroxy acid. google.com
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of these reactions is essential for optimizing conditions and expanding their scope.
Photoredox Mechanisms in Phthalimide Derivatives Synthesis
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. beilstein-journals.orgnih.gov Phthalimide derivatives can act as catalysts in these reactions. In a typical photoredox cycle, a photocatalyst absorbs light to reach an excited state. nih.gov This excited state can then engage in single electron transfer (SET) with a substrate. nih.govbeilstein-journals.org For instance, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a donor molecule, which is then oxidized. nih.gov In a reductive quenching cycle, the excited photocatalyst donates an electron to an acceptor molecule. nih.gov
N-(Acyloxy)phthalimides are useful precursors for generating alkyl radicals via a photoredox mechanism. acs.org Upon single-electron reduction, these redox-active esters fragment to produce a phthalimide anion (which is subsequently protonated), carbon dioxide, and the corresponding alkyl radical. acs.org This strategy has been applied in various synthetic transformations. acs.org Phthalimides themselves can also be used as catalysts in electro-photocatalytic reductive-coupling (e-PRC) reactions, for example, in the reduction of aryl halides. beilstein-journals.org
Cobalt-Catalyzed Reductive Alkoxylation Mechanisms
The cobalt-catalyzed reductive alkoxylation of cyclic imides like phthalimides provides a selective method for their functionalization. rsc.org A proposed mechanism for this reaction involves the use of a cobalt catalyst, often in combination with a specific ligand such as triphos. researchgate.net The reaction proceeds via the selective reduction of one of the carbonyl groups of the imide. rsc.org This method avoids the reduction of the aromatic ring of the phthalimide and the over-reduction of the second carbonyl group. researchgate.net The process is believed to involve a cobalt-hydride species that facilitates the hydrogenation. The use of specific ligands is critical for the success and selectivity of the reaction. researchgate.net These cobalt-based systems can operate under relatively mild conditions and offer a more sustainable alternative to noble metal catalysts. rsc.org
Nucleophilic Substitution and Ring-Opening Reactions
The synthesis of this compound is commonly achieved through nucleophilic substitution or ring-opening reactions, which are foundational methods in organic chemistry.
A prevalent method involves the condensation of phthalic anhydride with 3-aminopropanol. prepchem.comderpharmachemica.comderpharmachemica.com In a typical procedure, a solution of 3-aminopropanol and phthalic anhydride in a solvent like dry toluene is refluxed, often with the use of a Dean-Stark apparatus to remove the water formed during the reaction. prepchem.com This direct condensation leads to the formation of the phthalimide ring in a single step. The resulting product can then be purified by techniques such as distillation or recrystallization. prepchem.com Yields for this reaction can be quite high, with some reports indicating up to 95% yield, particularly when conducted in high-temperature, high-pressure water/ethanol mixtures. researchgate.net
Another significant synthetic route involves the ring-opening of an epoxide. For instance, the reaction of an optically active epihalohydrin with phthalimide in the presence of a tertiary amine can produce N-(3-halo-2-hydroxypropyl)phthalimide. google.com This intermediate can then be further manipulated. A related approach is the alkylation of phthalimide with azidomethyloxirane (glycidyl azide). This reaction proceeds via the nucleophilic ring-opening of the epoxide by the phthalimide anion, typically in a polar aprotic solvent like dimethylformamide (DMF) to enhance the nucleophilicity of the phthalimide. smolecule.com This method is advantageous as it often avoids the high temperatures associated with other Gabriel-type syntheses. smolecule.com
Furthermore, this compound can serve as a precursor for other molecules. For example, it can be converted to N-(3-bromopropyl)phthalimide by treatment with phosphorus tribromide. iaea.orgcdnsciencepub.com This bromo-derivative is a versatile intermediate for further nucleophilic substitution reactions. cdnsciencepub.com
The following table summarizes typical conditions for the synthesis of this compound via nucleophilic substitution:
| Reactants | Solvent | Conditions | Yield | Purification | Reference |
| Phthalic anhydride, 3-Aminopropanol | Toluene | Reflux with Dean-Stark | 55% | Distillation | prepchem.com |
| Phthalic anhydride, 3-Aminopropanol | H2O/EtOH (1/1 v/v) | High-temperature, high-pressure | up to 95% | Crystallization | researchgate.net |
| Phthalimide, Epihalohydrin | Tertiary Amine | - | - | - | google.com |
| Potassium Phthalimide, Glycidyl azide | DMF | 60°C | ~75% | - | smolecule.com |
Denitrogenative Cyanation Pathways for Phthalimide Synthesis
A more recent and innovative approach for the synthesis of N-substituted phthalimides, including derivatives that could be analogous to this compound, is through denitrogenative cyanation. This metal-free method provides a powerful alternative to traditional synthetic routes.
This pathway utilizes 1,2,3-benzotriazin-4(3H)-ones as starting materials and trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.govacs.org The reaction is believed to proceed through the formation of a diazonium intermediate, followed by nucleophilic attack of the cyanide ion and subsequent intramolecular cyclization and hydrolysis to yield the phthalimide product. acs.org This method is noted for its straightforward nature, scalability, and high tolerance for various functional groups, leading to good to excellent yields of diverse phthalimide derivatives. nih.govacs.org
While this specific methodology has been demonstrated for a range of N-aryl and N-alkyl phthalimides, its application for the direct synthesis of this compound would depend on the availability of the corresponding N-(3-hydroxypropyl)-substituted 1,2,3-benzotriazin-4(3H)-one precursor. The reaction conditions typically involve heating the benzotriazinone with TMSCN and a base like diisopropylethylamine (DIPEA) in a suitable solvent. acs.org
The key features of the denitrogenative cyanation pathway are highlighted in the table below:
| Starting Material | Cyanide Source | Key Reagents/Solvents | Temperature | Key Advantages | Reference |
| 1,2,3-Benzotriazin-4(3H)-ones | Trimethylsilyl cyanide (TMSCN) | DIPEA, Water | 120 °C | Metal-free, scalable, high functional group tolerance | acs.org |
This method represents a significant advancement in phthalimide synthesis, offering an efficient and versatile protocol that avoids the use of metal catalysts. acs.org
Advanced Research Applications and Functionalization of N 3 Hydroxypropyl Phthalimide
Role in Polymer Chemistry and Material Science Research
The presence of a terminal hydroxyl group makes N-(3-Hydroxypropyl)phthalimide an excellent candidate for initiating or modifying polymer chains, leading to the development of novel materials with specific functionalities.
This compound plays a crucial role as a starting material in the synthesis of hydrophilic polymers containing phosphorylcholine (B1220837). lookchem.comchemicalbook.indv-expert.org These polymers are of significant interest in the biomedical field due to their excellent biocompatibility and bio-inertness, mimicking the surface of natural cell membranes. The synthesis process often involves several steps where the hydroxyl group of this compound is chemically modified to introduce the phosphorylcholine moiety. One such application is in the synthesis of poly-2-[3-(methacryloylamino)propylammonio] ethyl 3-aminopropyl phosphate. chemicalbook.indv-expert.orgchemicalbook.comsigmaaldrich.com The resulting polymers are used in various applications, including coatings for medical devices, drug delivery systems, and as components of artificial tissues.
In the realm of synthetic chemistry, this compound serves as a valuable support structure for the synthesis of ligands and polypeptides. biochempeg.com The phthalimide (B116566) group can act as a protecting group for a primary amine, a common functional group in these biomolecules. The hydroxyl end of the molecule allows it to be anchored to a solid support or to be further functionalized. This approach facilitates the stepwise assembly of complex molecules, where the phthalimide group can be removed under specific conditions to reveal the amine for subsequent reactions. This methodology is instrumental in creating custom ligands for affinity chromatography, developing synthetic peptides for research, and constructing complex molecular architectures. biochempeg.com
This compound is utilized in the development of functional coatings through its incorporation into polyethylene (B3416737) glycol (PEG) chains. biochempeg.com PEGylation is a widely used technique to enhance the solubility, stability, and biocompatibility of various surfaces and molecules. By reacting this compound with PEG derivatives, researchers can create coatings with specific properties. biochempeg.com The phthalimide group can introduce hydrophobicity or serve as a point of attachment for other functional molecules. These modified PEG coatings find applications in creating non-fouling surfaces for biomedical implants, developing targeted drug delivery nanoparticles, and modifying surfaces for controlled cell adhesion in tissue engineering. biochempeg.comresearchgate.net
Functionalization for Targeted Biological Activity Research
The phthalimide scaffold is a well-known pharmacophore present in many biologically active compounds. By functionalizing this compound, researchers can explore new derivatives with potential therapeutic applications.
This compound serves as a key intermediate in the synthesis of a wide array of phthalimide analogues for pharmacological evaluation. nih.govresearchgate.net The hydroxyl group provides a convenient handle for introducing various chemical moieties, allowing for the systematic exploration of structure-activity relationships. Researchers have synthesized numerous derivatives by modifying the propyl chain or the phthalimide ring to investigate their interactions with biological targets. nih.govresearchgate.net These studies aim to identify new compounds with improved efficacy and selectivity for treating a range of diseases. Phthalimide analogues have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. nih.govresearchgate.netresearchgate.net
A significant area of research focuses on the analgesic and anti-inflammatory properties of this compound and its derivatives. nih.govresearchgate.net Studies have shown that certain phthalimide analogues, including this compound itself, exhibit activity in experimental models of pain and inflammation. nih.govresearchgate.net For instance, research has demonstrated that this compound can inhibit both phases of the nociceptive response induced by formaldehyde (B43269) in animal models. nih.govresearchgate.net Furthermore, it has been shown to reduce mechanical allodynia in models of chronic inflammatory and neuropathic pain. nih.govresearchgate.net This research highlights the potential of functionalized this compound derivatives as lead compounds for the development of new pain-relieving and anti-inflammatory drugs. nih.govresearchgate.netnih.gov
Investigations into Antinociceptive Activities
This compound has been evaluated in several experimental models of pain, demonstrating notable antinociceptive (pain-relieving) effects. nih.govresearchgate.net In studies using a formaldehyde-induced nociceptive response model in mice, this compound was shown to inhibit both the initial (neurogenic) and later (inflammatory) phases of the pain response. nih.govresearchgate.net
Furthermore, in rat models of chronic pain, including chronic constriction injury (CCI) of the sciatic nerve and complete Freund's adjuvant (CFA)-induced inflammation, treatment with this compound significantly inhibited mechanical allodynia, a condition where non-painful stimuli are perceived as painful. nih.govresearchgate.net These findings suggest that this compound possesses activity in both acute and chronic pain models, encompassing inflammatory and neuropathic pain types. nih.govresearchgate.net Some research suggests that the antinociceptive effects of certain phthalimide analogues may be attenuated by opioid antagonists like naltrexone, indicating a potential interaction with the opioid system. nih.govresearchgate.net
Table 1: Antinociceptive Activity of this compound in Animal Models
| Pain Model | Species | Effect Observed | Reference |
|---|---|---|---|
| Formaldehyde-induced nociception | Mice | Inhibition of both pain phases | nih.govresearchgate.net |
| Chronic Constriction Injury (CCI) | Rats | Inhibition of mechanical allodynia | nih.govresearchgate.net |
| Complete Freund's Adjuvant (CFA) | Rats | Inhibition of mechanical allodynia | nih.govresearchgate.net |
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, Nitric Oxide)
The anti-inflammatory properties of phthalimide derivatives are a significant area of investigation. While direct studies on this compound's specific inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide are not extensively detailed in the provided results, the broader class of phthalimide analogues is known to inhibit these pro-inflammatory mediators. nih.govresearchgate.net For instance, some phthalimide derivatives have been shown to be potent inhibitors of TNF-α production. researchgate.net The anti-inflammatory activity of certain phthalimides is associated with the suppression of signaling pathways that lead to the production of these inflammatory molecules. nih.govmdpi.com This suggests a potential mechanism for the observed anti-inflammatory and antinociceptive effects of this compound. researchgate.netnih.gov
Affinity for Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes are key players in the inflammatory process, and their inhibition is a common strategy for anti-inflammatory drugs. nih.govmdpi.com Research on various phthalimide derivatives has demonstrated their ability to inhibit COX enzymes. nih.govmdpi.com Some studies have designed and synthesized phthalimide derivatives with the specific aim of blocking COX activity. nih.govmdpi.com Molecular docking studies have been employed to understand the interactions between these derivatives and the active sites of COX-1 and COX-2. mdpi.com While specific data on the COX affinity of this compound itself is not detailed, the structural similarity to other COX-inhibiting phthalimides suggests this as a plausible mechanism for its anti-inflammatory effects. nih.govmdpi.comvulcanchem.com
Antioxidant Activity (ROS and RNS scavenging)
Certain phthalimide derivatives have been shown to possess antioxidant properties, including the ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.comresearchgate.net These reactive species are byproducts of normal metabolism and can cause cellular damage if not properly controlled, contributing to inflammation and other pathological conditions. Assays to measure the antioxidant capacity of compounds are well-established. nih.gov Studies on some phthalimide analogues have confirmed their activity in scavenging ROS and RNS, indicating another potential therapeutic benefit. mdpi.comresearchgate.net
Interactions with Plasma Proteins (e.g., BSA, AAG, GG) for Prodrug Development
The interaction of potential drug candidates with plasma proteins is a critical factor in their pharmacokinetic profile, influencing their distribution and availability in the body. nih.govnih.gov Studies on derivatives of this compound, specifically 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimides, have investigated their binding to plasma proteins such as bovine serum albumin (BSA), α1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG). nih.govnih.gov These studies, often employing fluorescence spectroscopy, reveal that these compounds can form stable complexes with the proteins. nih.govnih.govresearchgate.net The nature of these interactions, whether static or dynamic, and the binding constants are determined to understand how these potential prodrugs would behave in the bloodstream. nih.govnih.gov This research is crucial for the development of phthalimide-based prodrugs with optimized pharmacokinetic properties. nih.govopenmedicinalchemistryjournal.com The phthalimide pharmacophore itself, with its hydrophobic aryl ring and hydrogen bond donor/acceptor sites, is well-suited for binding to biological targets. nih.govmdpi.com
Table 2: Investigated Plasma Protein Interactions for this compound Derivatives
| Plasma Protein | Interaction Studied | Significance | Reference |
|---|---|---|---|
| Bovine Serum Albumin (BSA) | Binding affinity and quenching mechanism | Model for interaction with human serum albumin, affecting drug distribution. | nih.govnih.govresearchgate.net |
| α1-Acid Glycoprotein (AAG) | Binding of alkaline molecules | Important for the transport of basic drugs. | nih.govnih.govmdpi.com |
| Gamma Globulin (GG) | Binding of organic compounds | Can affect free drug concentration and toxicity. | nih.govnih.gov |
Catalysis and Organometallic Chemistry Studies
Beyond its biological applications, the phthalimide scaffold is also utilized in the field of catalysis and organometallic chemistry.
Cobalt-Catalyzed Reductive Functionalization
Recent advancements in catalysis have explored the use of earth-abundant metals like cobalt. nih.gov One such application is the cobalt-catalyzed reductive functionalization of cyclic imides, including phthalimides. This method allows for the selective transformation of one of the carbonyl groups in the phthalimide ring. acs.org Specifically, intramolecular reductive couplings of hydroxypropyl phthalimides can be performed to afford tricyclic compounds in a one-step process. acs.org This type of reaction highlights the utility of this compound as a starting material for synthesizing more complex N-heterocyclic compounds that may have pharmaceutical or biological interest. acs.org
Palladium-Catalyzed Transformations
The functionalization of this compound through palladium catalysis represents a sophisticated avenue for creating complex molecules with potential applications in medicinal chemistry and materials science. The primary hydroxyl group of the molecule serves as a key handle for such transformations. Research in this area has demonstrated the utility of this compound as a substrate in palladium-catalyzed multi-component reactions, specifically for the synthesis of organophosphorus compounds.
Detailed Research Findings: Synthesis of Diarylphosphonates
A notable application of palladium catalysis is the direct diarylation of sodium hypophosphite using an alcohol as one of the components, a method that has been successfully applied to this compound. mdpi.com In a study developing a one-pot synthesis of diarylphosphonates, this compound was used as the alcohol substrate to react with an aryl halide and sodium hypophosphite as the phosphorus source. mdpi.com
This multi-component reaction forges two new carbon-phosphine bonds and one oxygen-phosphine bond in a single operation. The reaction demonstrated high compatibility with the phthalimide functional group. When this compound was subjected to the optimized reaction conditions, the corresponding product, 3-(phthalimidopropyl) diphenylphosphinate, was obtained in a high yield of 83%. mdpi.com This transformation highlights the robustness of the phthalimide group and the primary alcohol under these palladium-catalyzed conditions.
The standard conditions for this transformation involve the use of a specific palladium catalyst, Pd(dppf)Cl₂, along with a base and an activator in toluene (B28343) at an elevated temperature. mdpi.com The success of this reaction with a substrate containing a nitrogen heterocycle underscores the method's tolerance for various functional groups, which is a significant advantage for the synthesis of structurally complex and potentially biologically active molecules. mdpi.com
Table 1: Palladium-Catalyzed Synthesis of 3-(Phthalimidopropyl) Diphenylphosphinate mdpi.com
| Entry | Aryl Halide | Alcohol Substrate | Catalyst (mol%) | Base | Activator | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Bromobenzene | This compound | Pd(dppf)Cl₂ (2.5) | DABCO | PivCl | Toluene | 100 | 28 | 3-(Phthalimidopropyl) diphenylphosphinate | 83 |
Spectroscopic and Computational Research on N 3 Hydroxypropyl Phthalimide
Spectroscopic Characterization Techniques in Structural Elucidation
The precise structure of N-(3-Hydroxypropyl)phthalimide is unequivocally confirmed through a combination of modern spectroscopic techniques. rsc.org Methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, leaves no ambiguity about the molecule's atomic connectivity and functional groups. rsc.orgnih.gov Fluorescence spectroscopy has also been employed to investigate the compound's behavior in biological contexts. acgpubs.org
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of its key structural features. rsc.org The spectrum is consistent with its structure, as noted in quality control specifications for the compound. thermofisher.comthermofisher.com
Key absorptions include a broad band around 3400 cm⁻¹ corresponding to the O-H stretching vibration of the terminal hydroxyl group. rsc.org A signal at approximately 2900 cm⁻¹ is attributed to the C-H stretching of the aliphatic propyl chain. rsc.org The most intense peaks, characteristic of the phthalimide (B116566) group, appear around 1700 cm⁻¹, corresponding to the symmetric and asymmetric C=O (carbonyl) stretching vibrations of the imide function. rsc.org Additionally, a peak in the region of 1050 cm⁻¹ signifies the C-N stretching vibration. rsc.org
Table 1: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3400 | O-H Stretch | Hydroxyl (-OH) | rsc.org |
| ~2900 | C-H Stretch | Alkane (-CH₂) | rsc.org |
| ~1700 | C=O Stretch | Imide Carbonyl | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to confirm the carbon framework and proton environments of this compound, with product specifications often noting that the proton NMR conforms to the expected structure. thermofisher.com
¹H NMR: The ¹H NMR spectrum provides a distinct set of signals for each unique proton in the molecule. The aromatic protons of the phthalimide ring typically appear as two multiplets in the downfield region of approximately 7.7–7.9 ppm. The three methylene (B1212753) groups of the propyl chain (-N-CH₂-CH₂-CH₂-OH) are resolved as distinct signals. The methylene group attached to the nitrogen (N-CH₂) is expected around 3.8 ppm, the terminal methylene group attached to the oxygen (CH₂-OH) appears at about 3.6 ppm, and the central methylene group (-CH₂-) shows a signal around 1.9 ppm. The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift can vary.
¹³C NMR: The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The carbonyl carbons of the imide group are the most deshielded, appearing around 168 ppm. mdpi.com The aromatic carbons of the benzene (B151609) ring show signals between 123 and 134 ppm. mdpi.com The carbons of the propyl chain are found in the upfield region; the N-CH₂ carbon is expected near 36 ppm, the central -CH₂- carbon around 30 ppm, and the O-CH₂ carbon at approximately 59 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Aromatic (C₆H₄) | 7.7 - 7.9 |
| N-CH₂ | ~3.8 | |
| -CH₂- | ~1.9 | |
| CH₂-OH | ~3.6 | |
| ¹³C NMR | Carbonyl (C=O) | ~168 |
| Aromatic (C-C=O) | ~132 | |
| Aromatic (CH) | ~123, ~134 | |
| N-CH₂ | ~36 | |
| -CH₂- | ~30 |
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. This compound has a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of approximately 205.21 g/mol . thermofisher.comsigmaaldrich.com In an MS experiment, the molecule is expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 205. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z 206. Fragmentation analysis would likely show characteristic losses, such as the loss of the hydroxypropyl side chain, providing further evidence for the proposed structure.
Phthalimide derivatives are known to exhibit fluorescence, a property that makes them useful as molecular probes. rsc.org These molecules can act as environment-sensitive fluorophores, where their fluorescence intensity and wavelength are sensitive to the polarity of their surroundings. rsc.org In polar, aqueous environments, many phthalimide-based probes show minimal fluorescence. rsc.org However, upon binding to the hydrophobic pocket of a protein, their fluorescence quantum yield increases significantly. rsc.org
This "turn-on" fluorescence mechanism is utilized in studies of ligand-protein interactions. acgpubs.org By monitoring the change in fluorescence intensity of a phthalimide derivative upon addition of a protein like bovine serum albumin (BSA), researchers can determine binding characteristics. acgpubs.org Fluorescence quenching experiments can be used to calculate key parameters such as the binding constant (Kb), which indicates the strength of the interaction, and the number of binding sites (n) on the protein for the ligand. acgpubs.org
Computational Chemistry and Molecular Modeling Studies
Alongside experimental techniques, computational methods provide deep insights into the molecular properties and interactions of this compound at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. acgpubs.org Studies on phthalimide analogues have used molecular docking to understand how these molecules bind to the active sites of proteins. acgpubs.org The process involves placing the ligand into the binding site of a protein with a known three-dimensional structure and calculating the most stable binding pose based on scoring functions.
Docking studies reveal the specific amino acid residues involved in the interaction and the nature of the intermolecular forces, such as hydrogen bonds and van der Waals forces, that stabilize the complex. acgpubs.org For example, research on similar phthalimide derivatives binding to bovine serum albumin (BSA) has shown that the binding is spontaneous and primarily driven by hydrogen bonding and van der Waals interactions. acgpubs.org Such studies can identify the specific binding pocket (e.g., site I or site II of albumin) that the ligand prefers, offering a rationale for its pharmacokinetic behavior. acgpubs.org
Studies on Binding Free Energy and Thermodynamic Parameters
The study of binding free energy and thermodynamic parameters is crucial for understanding the interactions between a ligand, such as a phthalimide derivative, and a biological target, typically a protein. These studies provide insight into the spontaneity and stability of the complex formed, as well as the nature of the forces driving the binding process.
The binding free energy (ΔG°) indicates whether the formation of a ligand-protein complex is a spontaneous process. A negative ΔG° value signifies that the binding is spontaneous. The stability of the complex is directly proportional to the magnitude of this negative value; a more negative ΔG° corresponds to a more stable complex. mdpi.com
Thermodynamic parameters, including enthalpy change (ΔH°) and entropy change (ΔS°), are determined to characterize the primary forces involved in the interaction. The relationship between these parameters is described by the equation:
ΔG° = ΔH° - TΔS°
where T is the temperature in Kelvin. The signs of ΔH° and ΔS° are indicative of the types of non-covalent interactions:
Negative ΔH° and ΔS°: Suggest that the binding is driven by van der Waals forces and/or hydrogen bonding. mdpi.com
Positive ΔH° and ΔS°: Typically indicate that hydrophobic interactions are the main driving force.
In research on related phthalimide derivatives, such as 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimides, these parameters were investigated to understand their binding with plasma proteins like bovine serum albumin (BSA), alpha-1-acid glycoprotein (B1211001) (AAG), and gamma globulin (GG). mdpi.com For these compounds, fluorescence quenching studies at different temperatures (297, 303, and 308 K) were conducted. mdpi.com The results consistently showed negative ΔG° values, confirming the spontaneous formation of stable complexes with the studied proteins. mdpi.com Furthermore, the negative values for both ΔH° and ΔS° for these derivatives indicated that the binding process was primarily driven by van der Waals forces and hydrogen bonds. mdpi.com
Molecular docking studies are another computational tool used to predict the binding affinity and estimate the binding free energy. In studies of various N-substituted isoindoline-1,3-dione derivatives, docking simulations have been used to identify compounds with promising binding energy values against therapeutic targets like the ALK5 binding site of the TGF-β protein. mdpi.com For instance, certain phthalimide derivatives have shown calculated binding energies significantly lower (more favorable) than control compounds, indicating strong potential for interaction. mdpi.com
The binding constant (Kb) and the number of binding sites (n) are also critical parameters derived from these studies. A higher Kb value indicates a stronger binding affinity between the ligand and the protein. For example, in the study of 2-hydroxy-3-(4-aryl-1-piperazinyl)propyl phthalimide derivatives, binding constants in the order of 105 dm³·mol⁻¹ were observed for interactions with BSA, signifying the formation of highly stable complexes. mdpi.com
Table 1: Thermodynamic Parameters for the Interaction of a Phthalimide Derivative (F1) with Bovine Serum Albumin (BSA) at Different Temperatures* mdpi.com
| Temperature (K) | Binding Constant (Kb) (x 10⁵ dm³·mol⁻¹) | ΔG° (kJ·mol⁻¹) | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) |
| 297 | 2.13 | -30.41 | -16.48 | 46.90 |
| 303 | 1.87 | -30.70 | -16.48 | 46.90 |
| 308 | 1.62 | -30.93 | -16.48 | 46.90 |
*Data is for compound F1 from the cited study, an analogue of the subject compound. mdpi.com
Theoretical Calculations in Reaction Mechanism Elucidation
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. These computational methods provide detailed insights into reaction pathways, transition states, and the energetics of different mechanistic steps, which are often difficult to determine experimentally.
A plausible reaction mechanism, supported by these DFT calculations, can be proposed:
Photoexcitation: The reaction begins with the direct excitation of a ketophosphonate intermediate by blue light. nih.gov
Rate-Determining Step: This is followed by the crucial 1,5-hydrogen atom transfer. nih.gov
Rearrangement and Product Formation: Subsequent steps lead to the formation of the final α-hydroxy ketone product. nih.gov
In a broader context, theoretical calculations are frequently used to understand the synthesis of the core phthalimide structure itself. For instance, in the metal-free synthesis of N-substituted phthalimides from 1,2,3-benzotriazin-4(3H)-ones, a plausible mechanism was proposed based on computational principles. acs.org This proposed pathway involves:
A reversible ring-opening to form a diazonium intermediate. acs.org
Nucleophilic attack by a cyanide source at the ortho-position. acs.org
An intramolecular cyclization followed by hydrolysis to yield the final phthalimide product. acs.org
Similarly, in the N-alkylation of phthalimide using propylene (B89431) carbonate, theoretical calculations have been used to explain the observed reaction selectivity. mdpi.com By modeling the reaction intermediates, researchers can understand why certain atoms are more susceptible to nucleophilic attack, guiding the synthesis towards the desired product. mdpi.com These computational approaches allow for the evaluation of different potential pathways and the identification of the most energetically favorable route, providing a deeper understanding of the reaction dynamics at a molecular level.
Future Research Directions and Translational Prospects
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The conventional synthesis of N-(3-Hydroxypropyl)phthalimide involves the condensation of phthalic anhydride (B1165640) with 3-amino-1-propanol at high temperatures (160-180 °C). chemicalbook.com While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Key areas for exploration include:
Green Solvents and Catalysts: Research into cleaner reaction media, such as high-temperature, high-pressure water/ethanol (HTHP-H2O/EtOH) mixtures, has shown promise for the synthesis of phthalimide (B116566) derivatives. researchgate.net This approach can yield pure crystalline products directly, minimizing the need for extensive purification. researchgate.net
Alternative Starting Materials: A novel one-step method utilizes phthalimide and allyl alcohol with an iron-based catalyst, avoiding more hazardous reagents. lookchem.com
Metal-Free Approaches: An efficient metal-free protocol for synthesizing phthalimide derivatives has been developed using 1,2,3-benzotriazin-4(3H)-ones as starting materials, offering a scalable and operationally simple alternative. acs.org
These modern approaches aim to reduce costs, improve yields, and lessen the environmental impact associated with the compound's production.
| Synthetic Method | Reactants | Key Conditions | Advantages | Citation |
| Conventional | Phthalic Anhydride, 3-Amino-1-propanol | Heating (160-180 °C) | Established, straightforward | chemicalbook.com |
| Green Chemistry | o-Phthalic Acid, Amines | HTHP-H2O/EtOH mixtures | Clean method, yields pure crystals | researchgate.net |
| Iron-Catalyzed | Phthalimide, Allyl Alcohol | Iron-based catalyst | One-step method, uses inexpensive catalyst | lookchem.com |
| Metal-Free | 1,2,3-Benzotriazin-4(3H)-ones, TMSCN | Metal-free | High functional group tolerance, scalable | acs.org |
Design and Synthesis of Advanced this compound Derivatives with Enhanced Bioactivity
The phthalimide core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets. mdpi.comjapsonline.com this compound itself has demonstrated notable activity in experimental models of inflammatory and neuropathic pain. nih.govresearchgate.net This inherent bioactivity makes it an excellent starting point for designing advanced derivatives.
Future research should focus on:
Structural Modification: The synthesis of new analogues by modifying the phthalimide ring or the hydroxypropyl side chain can lead to compounds with enhanced potency and selectivity.
Hybrid Molecules: Combining the this compound scaffold with other known pharmacophores could produce hybrid molecules with dual or synergistic therapeutic effects. For instance, linking the phthalimide moiety to an N-aryl-piperazine group via a 2-hydroxypropyl linker has been explored to generate compounds with strong analgesic properties. mdpi.com
The goal is to leverage the foundational structure of this compound to create a new generation of drug candidates for treating a range of conditions, including chronic pain, inflammation, and potentially other disorders where phthalimides have shown activity. japsonline.com
In-depth Mechanistic Studies of Biological Activities
While this compound has shown promising analgesic and anti-inflammatory effects, the precise molecular mechanisms underlying these activities require further elucidation. Initial studies have provided valuable insights.
| Experimental Model | Finding for this compound | Implication | Citation |
| Formaldehyde-Induced Nociception | Inhibited both the first (neurogenic) and second (inflammatory) phases of the pain response. | Suggests a dual mechanism of action, targeting both nerve-related and inflammation-related pain pathways. | nih.govresearchgate.net |
| Chronic Constriction Injury (CCI) | Inhibited mechanical allodynia (pain from a non-painful stimulus). | Indicates potential efficacy in treating chronic neuropathic pain. | nih.govresearchgate.net |
| Complete Freund's Adjuvant (CFA) | Inhibited mechanical allodynia. | Demonstrates activity in a model of chronic inflammatory pain. | nih.govresearchgate.net |
Future in-depth mechanistic studies should investigate:
Target Identification: Identifying the specific enzymes, receptors, or ion channels that this compound and its derivatives interact with. The lipophilic nature of phthalimides allows them to easily cross biological membranes to reach their targets. japsonline.com
Signaling Pathways: Elucidating the downstream cellular signaling pathways modulated by the compound. For related phthalimide analogues, interactions with the opioid system have been suggested, providing a potential avenue for investigation. nih.gov
In Vitro and In Vivo Models: Utilizing a broader range of cellular and animal models to confirm its mechanism of action and explore its effects on specific inflammatory mediators and neuronal processes.
Translational Research in Pharmaceutical and Agrochemical Applications
The promising preclinical data for this compound provides a strong basis for translational research aimed at developing practical applications.
Pharmaceuticals: The most immediate translational prospect lies in its development as a therapeutic agent for pain management. nih.gov Its demonstrated efficacy in models of both chronic inflammatory and neuropathic pain suggests it could be a candidate for treating complex pain conditions that are often poorly managed by existing drugs. nih.govresearchgate.net Phthalimide derivatives are known to have a wide range of biological activities, including anticonvulsant and antitumor effects, which could be explored for derivatives of this compound. japsonline.com
Agrochemicals: The phthalimide structure is a versatile scaffold used in the development of agrochemicals. acs.org Future research could explore the potential of this compound and its derivatives as active ingredients in fungicides, herbicides, or insecticides, leveraging the broad biological activity of this chemical class.
Development of this compound as a Versatile Chemical Platform
Beyond its direct biological activities, this compound is a valuable chemical intermediate and building block. Its utility as a versatile platform is a significant area for future development.
Current and potential applications include:
Standard for Synthesis: It is already used as a chemical standard in the synthesis of other phthalimide derivatives. lookchem.comscbt.com
Polymer Science: The compound is used in the synthesis of hydrophilic phosphorylcholine-containing polymers. chemicalbook.com These polymers have potential applications in creating advanced biomaterials for drug delivery systems, tissue engineering scaffolds, and medical device coatings due to their biocompatibility. lookchem.com
Material Science: Derivatives of N-hydroxyphthalimide have been investigated as corrosion inhibitors, indicating a potential application for related structures in protecting metals. chemmethod.com
By exploring its reactivity and incorporating it into larger molecular architectures, this compound can serve as a foundational component for a wide array of functional materials and complex molecules.
Q & A
Q. What are the common synthetic routes for N-(3-Hydroxypropyl)phthalimide, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic substitution. A standard method involves reacting phthalimide potassium salt with 1,3-dibromopropane in a polar aprotic solvent (e.g., DMF) under reflux. Sodium carbonate is often used as a base to deprotonate intermediates. Reaction optimization includes temperature control (60–90°C) and stoichiometric ratios to minimize byproducts like N,N′-bis-substituted derivatives. Characterization via melting point (74–76°C) and NMR confirms purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- FT-IR : Confirms carbonyl stretches (~1770 cm⁻¹ for phthalimide) and hydroxyl groups (~3400 cm⁻¹).
- ¹H/¹³C NMR : Identifies propyl chain protons (δ 1.7–3.8 ppm) and aromatic protons (δ 7.6–8.0 ppm).
- Elemental analysis : Validates C, H, N composition (e.g., C₁₁H₁₁NO₃ requires C 64.38%, H 5.40%, N 6.83%) .
Q. What stability considerations are crucial for handling this compound in aqueous environments?
The compound undergoes pH-dependent hydrolysis. Under alkaline conditions (pH > 10), the phthalimide ring opens via hydroxide attack, forming phthalamic acid derivatives. Acidic conditions (pH < 4) stabilize the structure. Storage in anhydrous solvents (e.g., THF) at 4°C minimizes degradation .
Advanced Research Questions
Q. How does the hydroxypropyl substituent influence regioselectivity in catalytic alkoxylation reactions?
In cobalt-catalyzed reductive alkoxylation (20 bar H₂, methanol, 90–110°C), the hydroxypropyl group directs intramolecular cyclization. Electron-donating substituents (e.g., -NHPh at the C4 position of phthalimide) enhance regioselectivity (8:1 for carbonyl attack at position A vs. B) by stabilizing transition states through hydrogen bonding. Steric effects from bulky groups further modulate selectivity .
Q. What mechanistic insights explain the hydrolytic susceptibility of this compound derivatives?
Hydrolysis kinetics are governed by neighboring group participation. For example, imidazole-containing analogs show accelerated hydrolysis at neutral pH due to intramolecular general base catalysis (k = 2.9 × 10⁻⁵ s⁻¹). Isotope studies (D₂O solvent, k_H/k_D = 2.1) confirm proton transfer mechanisms. In contrast, cationic derivatives (e.g., trimethylammonium-substituted) exhibit hydroxide-catalyzed hydrolysis (k = 41–91 M⁻¹s⁻¹) .
Q. How can this compound serve as a precursor for bioactive molecule synthesis?
The hydroxypropyl chain enables functionalization via esterification, alkylation, or conjugation with pharmacophores. For example:
Q. What role does this compound play in photoredox catalysis?
While not directly reported, phthalimide derivatives are widely used in visible-light catalysis (e.g., Ru(bpy)₃²⁺ systems) for radical generation. The hydroxypropyl group could stabilize charge-transfer states or act as a hydrogen-bond donor, modulating redox potentials (E₁/2 ≈ −1.1 V vs. SCE) for reductive dehalogenation or C–H functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
